molecular formula C24H28BrNO5 B14439319 Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans- CAS No. 79708-72-8

Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-

Cat. No.: B14439319
CAS No.: 79708-72-8
M. Wt: 490.4 g/mol
InChI Key: RYBHKTWQXAMRKR-UHFFFAOYSA-M
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Description

“Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including piperidinium, dioxolane, and xanthene moieties, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” typically involves multiple steps:

    Formation of the Piperidinium Salt: The piperidinium moiety can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.

    Introduction of the Dioxolane Group: The dioxolane ring can be introduced through a reaction between an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Xanthene Group: The xanthene moiety can be attached via esterification or amidation reactions using xanthene-9-carboxylic acid or its derivatives.

    Final Bromination: The bromide ion can be introduced by treating the intermediate compound with a brominating agent such as hydrobromic acid or N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Medicine

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Piperidinium Salts: Compounds with similar piperidinium moieties.

    Dioxolane Derivatives: Compounds containing the dioxolane ring.

    Xanthene Derivatives: Compounds with xanthene structures.

Uniqueness

The unique combination of piperidinium, dioxolane, and xanthene groups in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

79708-72-8

Molecular Formula

C24H28BrNO5

Molecular Weight

490.4 g/mol

IUPAC Name

[1-(1,3-dioxolan-2-ylmethyl)-1-methylpiperidin-1-ium-4-yl] 9H-xanthene-9-carboxylate;bromide

InChI

InChI=1S/C24H28NO5.BrH/c1-25(16-22-27-14-15-28-22)12-10-17(11-13-25)29-24(26)23-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)23;/h2-9,17,22-23H,10-16H2,1H3;1H/q+1;/p-1

InChI Key

RYBHKTWQXAMRKR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CC5OCCO5.[Br-]

Origin of Product

United States

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